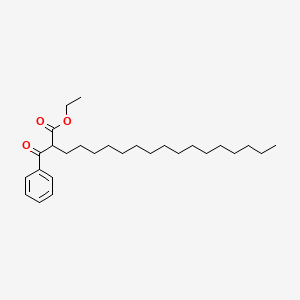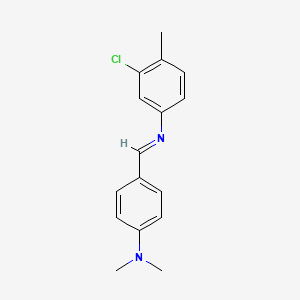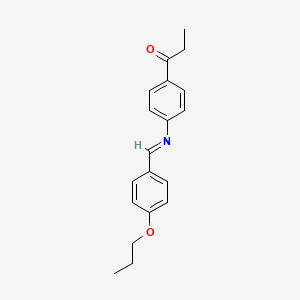
Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- is a complex aromatic compound characterized by the presence of bromine, chlorine, and phenylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- typically involves multiple steps, starting with the functionalization of a benzene ring. The process may include:
Bromination: Introduction of bromine atoms at the 1 and 4 positions of the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Chlorination: Introduction of chlorine atoms at the 2 and 5 positions using chlorine (Cl2) under similar catalytic conditions.
Thioether Formation: Introduction of phenylthio groups at the 3 and 6 positions through a nucleophilic substitution reaction using thiophenol (C6H5SH) and a suitable base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine and chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated benzene derivatives
Substitution: Aminated or alkoxylated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- involves its interaction with molecular targets through its functional groups. The phenylthio groups can engage in π-π interactions with aromatic systems, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-: Similar structure but with methyl groups instead of phenylthio groups.
Benzene, 1,4-dibromo-2,5-dichloro-3,6-difluoro-: Similar structure but with fluorine atoms instead of phenylthio groups.
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethoxy-: Similar structure but with methoxy groups instead of phenylthio groups.
Uniqueness
The presence of phenylthio groups in Benzene, 1,4-dibromo-2,5-dichloro-3,6-bis(phenylthio)- imparts unique electronic and steric properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
89244-54-2 |
|---|---|
Molekularformel |
C18H10Br2Cl2S2 |
Molekulargewicht |
521.1 g/mol |
IUPAC-Name |
1,4-dibromo-2,5-dichloro-3,6-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C18H10Br2Cl2S2/c19-13-16(22)18(24-12-9-5-2-6-10-12)14(20)15(21)17(13)23-11-7-3-1-4-8-11/h1-10H |
InChI-Schlüssel |
RHGOTQIGBRSNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C(=C(C(=C2Br)Cl)SC3=CC=CC=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B11966542.png)
![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)


![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)



